Methyl picolinimidate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

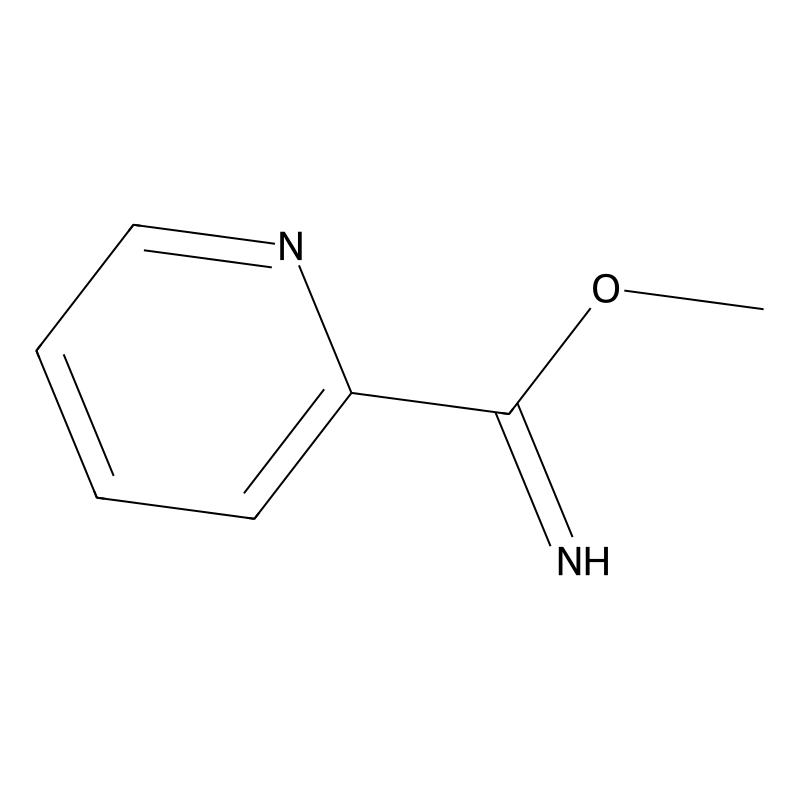

Methyl picolinimidate is a heterocyclic organic compound with the chemical formula C₇H₈N₂O. It can be synthesized through various methods, including the reaction of picolinic acid with methylamine or the cyclization of N-methylpicolinamide. Researchers have characterized its physical and chemical properties, including its boiling point, melting point, and solubility in various solvents [, ].

Potential Biological Applications:

Studies have explored the potential biological applications of methyl picolinimidate. Some research suggests its ability to:

- Inhibit enzymes: Methyl picolinimidate has been investigated for its ability to inhibit certain enzymes, such as choline acetyltransferase, which plays a role in the nervous system. This potential makes it a subject of interest for research on neurodegenerative diseases like Alzheimer's disease [].

- Act as an antiprotozoal agent: Some studies have shown that methyl picolinimidate exhibits antiprotozoal activity against various parasitic protozoa, including those causing Leishmaniasis and Chagas disease [, ].

Methyl picolinimidate is an organic compound with the molecular formula C₇H₈N₂O and a molecular weight of approximately 136.15 g/mol. It is characterized by the presence of a picolinimidate functional group, which is derived from picolinic acid. The compound features a methyl ester group attached to the nitrogen atom of the imidate, contributing to its unique reactivity and properties. Methyl picolinimidate is known for its role in biochemical applications, particularly in enzyme activation and modification processes .

Additionally, it can be synthesized through the reaction of 2-cyanopyridine with methanol, yielding methyl picolinimidate as a product . This synthesis pathway highlights its potential utility in laboratory settings for producing derivatives of pyridine compounds.

Methyl picolinimidate exhibits notable biological activity, particularly in enzyme modulation. Research indicates that it can activate specific enzymes by modifying their amino groups. For instance, studies have shown that methyl picolinimidate can enhance the activity of horse liver alcohol dehydrogenase up to 19-fold while modifying approximately 50 out of 60 amino groups within the enzyme . This activation mechanism suggests that methyl picolinimidate may have potential applications in biochemical research and therapeutic contexts.

Methyl picolinimidate can be synthesized through several methods:

- From 2-Cyanopyridine and Methanol: This method involves treating 2-cyanopyridine with methanol under specific conditions to yield methyl picolinimidate as a primary product .

- Alternative Synthetic Routes: Various synthetic pathways may include different reagents or catalysts that facilitate the formation of methyl picolinimidate from related compounds. These routes are valuable for optimizing yield and purity in laboratory settings .

Methyl picolinimidate finds application primarily in biochemical research due to its ability to modify proteins and enzymes. Its use as a reagent for enzyme activation makes it valuable in studies aimed at understanding enzyme kinetics and mechanisms. Additionally, it may serve as a tool for investigating protein interactions and modifications within cellular systems.

Furthermore, its potential utility in drug design and development is noteworthy, as compounds that can modulate enzyme activity are often explored for therapeutic applications.

Interaction studies involving methyl picolinimidate focus on its ability to modify proteins and enzymes. By analyzing how methyl picolinimidate interacts with various amino acids within enzymes, researchers can gain insights into the structural and functional dynamics of these biomolecules. The compound's ability to enhance enzyme activity while selectively modifying amino groups makes it an important subject for studies on enzyme regulation and functionality .

Methyl picolinimidate shares structural similarities with several other compounds that also feature imidate or pyridine moieties. Here are some comparable compounds:

Methyl picolinimidate is unique due to its specific ability to enhance enzyme activity significantly while modifying amino groups selectively. Its distinct reactivity profile sets it apart from other similar compounds, making it a valuable tool in biochemical research.

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant